molecular formula C14H17N3O3 B11944609 N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide

N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide

Cat. No.: B11944609
M. Wt: 275.30 g/mol
InChI Key: LCFFVTOARROQPJ-CXUHLZMHSA-N
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Description

N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol This compound is known for its unique structure, which includes a piperidine ring, a hydrazide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-oxo-3-piperidinecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature . The reaction mixture is then stirred for several hours to ensure complete condensation, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the piperidinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-oxopiperidine-3-carboxamide

InChI

InChI=1S/C14H17N3O3/c1-20-11-6-4-10(5-7-11)9-16-17-14(19)12-3-2-8-15-13(12)18/h4-7,9,12H,2-3,8H2,1H3,(H,15,18)(H,17,19)/b16-9+

InChI Key

LCFFVTOARROQPJ-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2CCCNC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2CCCNC2=O

Origin of Product

United States

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